molecular formula C24H27N5O2S B2421297 N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 955711-25-8

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2421297
CAS No.: 955711-25-8
M. Wt: 449.57
InChI Key: NBQOGSSBGHDOPZ-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Ureido Group Formation: The ureido group is usually formed by reacting an amine with an isocyanate.

    Final Coupling: The final step involves coupling the thiazole ring with the piperidine and ureido groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

    Ureido Derivatives: Compounds with ureido functional groups.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-17-6-5-9-20(14-17)26-23(31)28-24-27-21(16-32-24)22(30)25-19-10-12-29(13-11-19)15-18-7-3-2-4-8-18/h2-9,14,16,19H,10-13,15H2,1H3,(H,25,30)(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQOGSSBGHDOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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